molecular formula C42H60Br2N2O4 B14769626 4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B14769626
M. Wt: 816.7 g/mol
InChI Key: WNEKOSYKONCMQX-UHFFFAOYSA-N
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Description

4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large, conjugated system and the presence of bromine atoms, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[lmn][3,8]phenanthroline structure, followed by the introduction of bromine atoms at specific positions. The addition of the 2-ethylhexyl and 2-octyldodecyl side chains is achieved through alkylation reactions under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or alter the oxidation state of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.

    Industry: The compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in materials science, the compound’s electronic properties are crucial for its function as a semiconductor.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole
  • 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene

Uniqueness

4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific substitution pattern and the presence of both 2-ethylhexyl and 2-octyldodecyl side chains. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C42H60Br2N2O4

Molecular Weight

816.7 g/mol

IUPAC Name

2,9-dibromo-6-(2-ethylhexyl)-13-(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C42H60Br2N2O4/c1-5-9-12-14-16-17-19-21-24-30(23-20-18-15-13-10-6-2)28-46-40(48)32-26-33(43)37-35-31(25-34(44)38(36(32)35)42(46)50)39(47)45(41(37)49)27-29(8-4)22-11-7-3/h25-26,29-30H,5-24,27-28H2,1-4H3

InChI Key

WNEKOSYKONCMQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)Br)C1=O)Br

Origin of Product

United States

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